Diethylene glycol diisononanoate

Description

Contextualization within Ester-Based Chemical Compounds

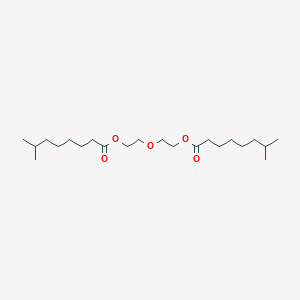

DEG-DIN is a diester, formed from the reaction of diethylene glycol, an alcohol with an ether linkage, and isononanoic acid, a branched-chain carboxylic acid. ontosight.aicosmeticsinfo.org This structure places it within the broader family of ester-based compounds, which are known for their utility as solvents, plasticizers, and emollients. The "diisononanoate" portion of its name indicates the presence of two isononanoate groups attached to the diethylene glycol backbone.

The synthesis of DEG-DIN involves the esterification of diethylene glycol with isononanoic acid. Diethylene glycol itself is a co-product of ethylene (B1197577) glycol production, derived from the partial hydrolysis of ethylene oxide. wikipedia.org The branched nature of the isononanoic acid component contributes to the compound's low viscosity and good low-temperature properties, which are highly desirable in many material applications. chemfluid.com.co

Significance in Polymer Science and Engineering

In the field of polymer science and engineering, DEG-DIN is primarily recognized for its role as a plasticizer. ontosight.aipaulaschoice-eu.com Plasticizers are additives that increase the flexibility, workability, and durability of polymeric materials. When incorporated into a polymer matrix, such as that of polyvinyl chloride (PVC), DEG-DIN molecules position themselves between the long polymer chains. This spacing reduces the intermolecular forces, allowing the chains to move more freely and imparting greater flexibility to the final product. ontosight.ai

The use of DEG-DIN as a plasticizer can lead to enhanced processability of polymers, making them easier to mold and shape. ontosight.ai Research in polymer science also explores the use of diethylene glycol derivatives in creating novel polymers. For instance, diethylene glycol has been used in the synthesis of polyester (B1180765) resins and polyurethanes. wikipedia.orgontosight.ai The incorporation of the ether linkage from diethylene glycol into a polymer backbone can influence properties such as dyeability and moisture absorption. google.com

Role in Specialized Chemical Formulations

Beyond its primary function as a plasticizer, DEG-DIN is a valuable component in a variety of specialized chemical formulations. Its properties make it suitable for use in:

Adhesives and Sealants: The flexibility and adhesive properties imparted by DEG-DIN are beneficial in the formulation of certain adhesives and sealants. ontosight.aispecialchem.com

Coatings: In the coatings industry, it can act as a coalescing agent, aiding in the formation of a continuous film as the coating dries. ontosight.aispecialchem.com It also contributes to the flexibility and impact resistance of the final coating.

Lubricants and Greases: The compound's good lubricity and stability make it a useful additive in the formulation of industrial lubricants and greases. ontosight.ai

The following table provides a summary of the key properties of Diethylene Glycol Diisononanoate:

| Property | Value |

| Molecular Formula | C22H42O5 |

| Molecular Weight | 386.6 g/mol |

| Appearance | Liquid |

| Key Functions | Plasticizer, Emollient, Hair Conditioning, Skin Conditioning |

Data sourced from PubChem and other industry resources. paulaschoice-eu.comnih.govnih.gov

The versatility of this compound, stemming from its unique chemical structure, positions it as a significant compound in the ongoing development of advanced materials with tailored properties.

Properties

CAS No. |

190282-37-2 |

|---|---|

Molecular Formula |

C22H42O5 |

Molecular Weight |

386.6 g/mol |

IUPAC Name |

2-[2-(7-methyloctanoyloxy)ethoxy]ethyl 7-methyloctanoate |

InChI |

InChI=1S/C22H42O5/c1-19(2)11-7-5-9-13-21(23)26-17-15-25-16-18-27-22(24)14-10-6-8-12-20(3)4/h19-20H,5-18H2,1-4H3 |

InChI Key |

FWIUBOWVXREPPL-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCC(=O)OCCOCCOC(=O)CCCCCC(C)C |

Canonical SMILES |

CC(C)CCCCCC(=O)OCCOCCOC(=O)CCCCCC(C)C |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations for Diethylene Glycol Diisononanoate

Esterification Reactions and Optimization Strategies

The primary route for synthesizing Diethylene Glycol Diisononanoate is through the direct esterification of diethylene glycol with isononanoic acid. This process involves the reaction of two moles of the acid with one mole of the glycol, typically in the presence of a catalyst to drive the reaction towards the formation of the diester and water. The optimization of this reaction is critical for achieving high yields and purity, focusing on catalytic systems and process parameters.

Catalytic Systems and Reaction Kinetics

A variety of catalytic systems have been explored for the synthesis of diethylene glycol esters. Research into the synthesis of similar diesters, such as those from synthetic fatty acids (SFAs), provides insight into effective catalysts. Systems utilizing sulfoaromatic compounds, derived as waste from diesel fraction sulfonation, have been successfully employed. researchgate.net Other effective catalysts include metallic salts of natural petroleum acids, such as (RCOO)3Cr and (RCOO)2Ni. researchgate.netppor.az The catalytic activity of (RCOO)3Cr has been noted to be higher than that of (RCOO)2Ni. ppor.az

Another widely used method for esterification in organic synthesis is the carbodiimide (B86325) coupling approach, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (4-DMAP). srce.hr The mechanism for this type of reaction involves the carboxylic acid reacting with DCC to form an O-acylurea intermediate. srce.hr This is followed by a nucleophilic attack from the alcohol, which ultimately yields the desired ester and dicyclohexylurea (DCU) as a byproduct. srce.hr

The kinetics of these esterification reactions are influenced by the choice of catalyst and reaction conditions. For instance, the reaction time for the synthesis of diethylene glycol esters of SFAs using a sulfoaromatic catalyst is typically between 2 and 4 hours. researchgate.netppor.az Kinetic studies, often monitored using techniques like High-Performance Liquid Chromatography (HPLC), are essential for understanding the influence of reactant concentrations and determining the optimal reaction time to maximize product yield and minimize side reactions. srce.hr

Influence of Process Parameters: Temperature, Pressure, Stoichiometry

The efficiency and outcome of the esterification process are heavily dependent on key physical parameters. Optimization of temperature, pressure, and the molar ratio of reactants is crucial for maximizing the yield of this compound. Based on studies of analogous diethylene glycol diester syntheses, optimal conditions have been identified. ppor.az

The reaction is typically carried out at elevated temperatures, generally in the range of 110-120°C, to increase the reaction rate. researchgate.netppor.az The stoichiometry of the reactants is also a critical factor. An excess of the carboxylic acid is often used to drive the equilibrium towards the product side. A molar ratio of acid to alcohol of 2:1.5 has been found to be optimal in related syntheses. ppor.az The catalyst concentration is another parameter that requires fine-tuning, with a concentration of 2.5% by weight, based on the acid, being reported as effective. ppor.az The removal of water, a byproduct of the reaction, is essential to shift the equilibrium towards ester formation; this is often achieved by using an azeotrope-forming solvent like toluene. researchgate.net

Table 1: Optimized Process Parameters for Diethylene Glycol Diester Synthesis

| Parameter | Optimal Value/Range | Source |

|---|---|---|

| Temperature | 110-120°C | researchgate.netppor.az |

| Molar Ratio (Acid:Alcohol) | 2:1.5 | ppor.az |

| Catalyst Concentration | 2.5 wt. % (based on acid) | ppor.az |

| Reaction Time | 2-4 hours | researchgate.netppor.az |

Sustainable Synthesis Approaches

In line with the principles of green chemistry, significant effort is being directed towards developing more sustainable pathways for the synthesis of chemicals like this compound. This involves using renewable starting materials and designing environmentally friendly catalysts.

Similarly, isononanoic acid, a nine-carbon branched-chain fatty acid, can potentially be sourced from renewable feedstocks. Research is ongoing into the production of various fatty acids through the fermentation of sugars or the chemical modification of natural oils and fats from plants.

The choice of catalyst has a significant impact on the environmental footprint of the synthesis. Traditional homogeneous catalysts, such as mineral acids (H2SO4, H3PO4), are effective but pose challenges related to product purification, reactor corrosion, and the generation of acidic wastewater. atamankimya.com

To address these issues, research has focused on heterogeneous (solid) catalysts, which are more easily separated from the reaction mixture, can often be regenerated and reused, and typically operate under milder conditions. atamankimya.com Examples of such environmentally benign catalysts include:

Solid Acid Catalysts : Materials like zirconia (ZrO2), titania (TiO2), and various aluminosilicates have shown promise in esterification reactions. atamankimya.com

Enzymes : Lipases are highly specific and effective catalysts for esterification that operate under mild conditions. However, their industrial application can be limited by high costs and potential for deactivation. atamankimya.com

Deep Eutectic Solvents (DES) : These are mixtures of compounds that form a eutectic with a melting point lower than the individual components. A DES based on choline (B1196258) chloride and tin (II) chloride has been shown to act as an efficient, inexpensive, and recyclable dual catalyst and reaction medium for other chemical syntheses. nih.gov

Purification Methodologies and Analytical Characterization of Synthetic Products

Following the synthesis, a multi-step process is required to isolate and purify the this compound and to verify its identity and purity.

The initial purification of the crude product typically involves a neutralization step, where the reaction mixture is washed with warm water to remove any remaining acid catalyst and unreacted diethylene glycol. researchgate.net Subsequently, the organic solvent used as an azeotrope (e.g., toluene) is removed, often by distillation under reduced pressure, to yield the raw ester. researchgate.net Further purification, if necessary, may involve techniques like vacuum distillation or column chromatography.

A suite of analytical techniques is employed to characterize the final product and confirm its structure and purity. Infrared (IR) spectroscopy is a key method used to confirm the formation of the ester by identifying the characteristic carbonyl (C=O) stretching vibration of the ester group and the disappearance of the hydroxyl (-OH) band of the alcohol. researchgate.netppor.az Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection can be used to monitor the progress of the reaction and quantify the amount of ester and any byproducts in the final mixture. srce.hr

The physical and chemical properties of the synthesized ester are also determined as part of its characterization. These properties are compared to known standards to ensure the product meets specifications.

Table 2: Physical and Chemical Parameters of a Synthesized Diethylene Glycol Diester

| Property | Measured Value | Source |

|---|---|---|

| Density (ρ) at 20°C | 0.9593 g/cm³ | researchgate.net |

| Freezing Point (Tfreez) | -45°C | researchgate.net |

| Flash Point (Tflash) | 194°C | researchgate.net |

Advanced techniques such as Raman spectroscopy and electrochemical impedance spectroscopy (EIS) have also been used for the molecular-level characterization of surfaces modified with diethylene glycol derivatives, indicating the range of analytical tools available for in-depth studies. nih.gov

Table of Chemical Compounds

| Compound Name |

|---|

| 4-dimethylaminopyridine (4-DMAP) |

| Choline chloride |

| Dicyclohexylcarbodiimide (DCC) |

| Dicyclohexylurea (DCU) |

| Diethylene Glycol |

| This compound |

| Ethanol (B145695) |

| Ethylene (B1197577) Glycol |

| Isononanoic acid |

| Monoethylene glycol (MEG) |

| Tin (II) chloride |

| Titania (TiO2) |

| Toluene |

Chromatographic Separation Techniques for Purity Assessment

The purity of this compound is crucial for its application, and chromatographic techniques are essential for its assessment. Gas chromatography (GC) and gel permeation chromatography (GPC) are prominent methods used for this purpose.

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for separating and quantifying volatile and semi-volatile compounds. sbq.org.brgcms.cz It is particularly effective for detecting and quantifying residual starting materials like diethylene glycol or by-products in the final ester product. shimadzu.comnih.gov For analysis, the ester may be analyzed directly or after derivatization to improve its chromatographic properties. nih.gov The method's validation includes assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery rates to ensure accuracy and reliability. sbq.org.br

Below is a table summarizing typical GC conditions for the analysis of related glycols, which can be adapted for this compound.

| Parameter | Typical Condition |

| Column | DB-5ms (or similar non-polar capillary column) |

| Injector Temperature | 220 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 250 °C |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | An initial temperature hold followed by a ramp to a final temperature to ensure separation of all components. |

| System Suitability | Resolution between peaks of key analytes (e.g., ethylene glycol and propylene (B89431) glycol) should be greater than 5. shimadzu.com |

Gel Permeation Chromatography (GPC): GPC is a type of size-exclusion chromatography that separates molecules based on their size or hydrodynamic volume. It has been used to determine the number-average molecular weights of related esters, providing information on the purity and molecular weight distribution of the product. researchgate.net

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of the synthesized this compound. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed. ucla.eduuniversalclass.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the ester functional group and the ether linkage. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) indicates the complete esterification of the diethylene glycol starting material.

The table below lists the expected characteristic IR absorption bands for this compound. umn.edu

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1750-1720 | Strong |

| C-O (Ester & Ether) | 1250-1050 | Strong |

| C-H (Alkyl) | 2950-2840 | Weak to Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic structure of a molecule. creative-biostructure.com Both ¹H NMR and ¹³C NMR spectra are used to elucidate the precise arrangement of atoms.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons in the diethylene glycol backbone and the isononanoate chains. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the molecule. For example, the protons on the carbons adjacent to the ester oxygen would be shifted downfield compared to those adjacent to the ether oxygen.

¹³C NMR: The carbon NMR spectrum provides information on the different types of carbon atoms in the molecule. A characteristic signal for the carbonyl carbon of the ester group would be observed at a significant downfield shift (typically in the 170-180 ppm range). Other signals would correspond to the carbons in the ethylene units and the alkyl chains of the isononanoate groups.

The combination of these spectroscopic methods provides unambiguous confirmation of the structure of this compound. universalclass.com

Performance Enhancement and Applications in Polymeric Systems

Diethylene Glycol Diisononanoate as a Primary Plasticizer

This compound is a high-molecular-weight, branched-chain plasticizer utilized to enhance the flexibility, durability, and processing characteristics of various polymers. As a primary plasticizer, it is highly compatible with polymer matrices such as polyvinyl chloride (PVC), enabling it to be the main or sole plasticizing agent in a formulation. Its chemical structure, featuring a diethylene glycol core esterified with isononanoic acids, imparts low volatility and good resistance to extraction, making it a suitable choice for applications demanding permanence and stability.

Rheological Modification and Processing Characteristics

Mechanical Property Modulation in Polymer Composites

The addition of this compound to polymer composites leads to a predictable modulation of their mechanical properties, transitioning them from rigid materials to more flexible and ductile forms.

As a plasticizer, this compound increases the free volume between polymer chains, allowing them to slide past one another more easily under stress. This increased mobility results in a lower tensile strength and a significant increase in the elongation at break. The material becomes less brittle and more capable of deforming without fracturing.

Interactive Data Table: Effect of this compound on Mechanical Properties

| Property | Unplasticized Polymer (Typical) | Polymer with this compound |

| Tensile Strength | High | Decreased |

| Elongation at Break | Low | Significantly Increased |

Note: Specific numerical values for polymers plasticized with this compound are not publicly available. The table reflects the general, qualitative effects of primary plasticizers on polymer properties.

Dynamic Mechanical Analysis (DMA) is used to characterize the viscoelastic properties of materials. The storage modulus (E') represents the elastic response, or the material's ability to store energy, while the loss modulus (E'') represents the viscous response, or the ability to dissipate energy as heat.

For a polymer plasticized with this compound, the storage modulus in the glassy region (below the glass transition temperature, Tg) is typically lower than that of the unplasticized polymer. The presence of the plasticizer disrupts the rigid polymer structure, reducing its stiffness. The loss modulus peak, which is associated with the glass transition, shifts to a lower temperature, indicating a reduction in the Tg. The height and width of the loss modulus peak can also be affected, providing insights into the homogeneity of the plasticizer's dispersion.

Interactive Data Table: Dynamic Mechanical Properties with this compound

| DMA Parameter | Unplasticized Polymer (Typical) | Polymer with this compound |

| Storage Modulus (E') | High | Decreased |

| Loss Modulus (E'') Peak (Tg) | Higher Temperature | Lower Temperature |

Note: Specific DMA data for polymers plasticized with this compound is not publicly available. The table illustrates the expected qualitative changes based on plasticization principles.

Gelation and Melt Flow Behavior of Plasticized Polymer Blends

The gelation and fusion process is critical in the processing of plastisols, which are dispersions of polymer particles in a liquid plasticizer. This compound, with its good solvency, facilitates the swelling of the polymer particles at elevated temperatures. As the temperature increases, the plasticizer is absorbed by the polymer, leading to a rapid increase in viscosity as the particles swell and come into contact—this is the gelation point. Further heating results in the complete fusion of the polymer and plasticizer into a homogeneous solid material upon cooling.

The melt flow behavior of a pre-compounded, plasticized polymer is also significantly improved. The melt flow index (MFI), a measure of the ease of flow of a molten polymer, is increased with the addition of this compound. This enhancement in flowability is a direct result of the reduced viscosity and entanglement of the polymer chains.

Interfacial Compatibility and Dispersion in Polymer Matrices (e.g., Polyvinyl Chloride)

The effectiveness of a plasticizer is heavily dependent on its compatibility with the polymer matrix. This compound exhibits excellent compatibility with polar polymers like Polyvinyl Chloride (PVC). This compatibility stems from the interaction between the polar ester groups of the plasticizer and the polar sites on the PVC chains.

Good compatibility ensures that the plasticizer is finely and uniformly dispersed throughout the polymer matrix, preventing issues such as phase separation, exudation (bleeding), or migration of the plasticizer to the surface of the product over time. A uniform dispersion is essential for achieving consistent mechanical properties and long-term performance of the plasticized material. The branched isononanoate chains also contribute to steric hindrance, which can help to maintain separation between polymer chains and prevent recrystallization or hardening of the material.

Elucidation of Structure-Property Relationships in Plasticized Systems

The efficacy of a plasticizer is intrinsically linked to its molecular structure. In the case of this compound, the structure consists of a flexible diethylene glycol core with an ether linkage, esterified with two branched isononanoic acid chains. This combination of features dictates its performance in polymeric systems like poly(vinyl chloride) (PVC).

The relationship between the structure of an ester and its properties is a critical consideration. Key structural elements influencing performance include:

Polarity: Higher polarity can lead to increased water solubility and potentially lower hydrolytic stability aston-chemicals.com. The ether linkage in the diethylene glycol backbone contributes to the molecule's polarity.

Branching: The branched structure of the isononanoate chains acts as a physical barrier, which can enhance hydrolytic stability by sterically hindering the ester group from interaction with water aston-chemicals.com.

Esters such as diethylene glycol dibenzoate, which is structurally similar to the diisononanoate, are recognized as high-solvating plasticizers google.comtradekorea.com. This high solvation capacity allows for lower processing temperatures and faster fusion times in PVC applications tradekorea.com. The structure of this compound, with its flexible ether backbone and branched alkyl chains, contributes to its effectiveness in softening synthetic polymers and reducing brittleness cosmeticsinfo.org.

Table 1: Comparison of Plasticizer Performance in PVC (40 phr) Data for analogous compounds is provided for illustrative purposes due to the lack of specific data for this compound.

| Plasticizer | T_g (°C) | Max Stress (MPa) | Elongation at Break (%) |

|---|---|---|---|

| DEHP (Reference) | -33.6 ± 0.2 | 19.3 ± 0.3 | 360 ± 10 |

| 1,5-Pentanediol Dibenzoate | -24.3 ± 0.4 | 20.3 ± 0.3 | 390 ± 10 |

| 1,6-Hexanediol Dibenzoate | -24.2 ± 0.1 | 19.8 ± 0.2 | 390 ± 10 |

Source: Adapted from related research on dibenzoate plasticizers mdpi.com.

Functionality in Lubricant and Grease Formulations

Tribological Performance Evaluation

Synthetic esters are widely used as base oils or additives in lubricants due to their desirable properties, including good thermal stability and lubricity. The tribological performance of a lubricant—its ability to reduce friction and wear between interacting surfaces—is a critical measure of its effectiveness.

The molecular structure of esters plays a significant role in their tribological behavior. The presence of polar ester groups allows the molecules to adsorb onto metal surfaces, forming a protective film that reduces direct metal-to-metal contact mdpi.com. This boundary lubrication is crucial under high-load or low-speed conditions.

While specific tribological data for this compound is limited in the public domain, studies on similar ester-based lubricants provide valuable context. For example, lubricants formulated with diethylene glycol have been shown to exhibit good anti-wear and friction-reducing properties tandfonline.com. The long, branched alkyl chains of the isononanoate portion of the molecule are expected to contribute to the formation of a durable lubricating film. Research on various ester-based biolubricants has demonstrated that modifications to the fatty acid chains can significantly impact the coefficient of friction and wear scar diameter mdpi.comtechscience.com.

Table 2: Illustrative Tribological Data for Ester-Based Lubricants This table presents representative data for different ester types to illustrate performance metrics, as specific data for this compound was not found.

| Lubricant Base | Test Condition | Coefficient of Friction (COF) | Wear Scar Diameter (WSD) (mm) |

|---|---|---|---|

| Mineral Oil (Reference) | 4-Ball, 392 N, 75°C, 60 min | ~0.09 | ~0.65 |

| Synthetic Polyol Ester | 4-Ball, 392 N, 75°C, 60 min | ~0.07 | ~0.50 |

| Vegetable Oil-Based Ester | 4-Ball, 392 N, 75°C, 60 min | ~0.06 | ~0.62 |

Source: Compiled from general knowledge and data on various lubricant types tandfonline.commdpi.com.

Thermal and Oxidative Stability in Lubrication Regimes

The performance of a lubricant at elevated temperatures is determined by its thermal and oxidative stability. High temperatures can cause lubricants to degrade through oxidation and thermal decomposition, leading to the formation of sludge, varnish, and corrosive byproducts, as well as an increase in viscosity ncsu.eduncsu.edu.

Polyol esters, a class to which this compound belongs, are known for their excellent thermal stability. This stability is partly attributed to the absence of hydrogen atoms on the β-carbon atom relative to the carbonyl group, a structural feature that inhibits a major thermal decomposition pathway jdlubricant.com. However, the presence of an ether linkage in the diethylene glycol backbone can sometimes be a point of oxidative attack.

Molecular Structure: Straight-chain esters tend to be more stable than their branched-chain counterparts, and shorter chains are more stable than longer ones jdlubricant.com.

Antioxidants: The addition of antioxidants, such as aminic or phenolic compounds, can significantly delay the degradation process by interfering with the free-radical chain reactions of oxidation ncsu.edu.

Studies on polyol ester lubricants show that under thermal stress, they can undergo oxidation to form higher molecular weight products through polymerization, which leads to increased viscosity ncsu.eduncsu.edu. The onset temperature for thermal degradation is a key parameter; for many synthetic esters, this can be well above 200°C mdpi.comacs.org.

Table 3: Key Thermal Stability Parameters for Synthetic Esters General data for polyol esters is presented to indicate typical performance ranges.

| Property | Typical Value for Polyol Esters |

|---|---|

| Oxidation Induction Time (OIT) | > 45 min |

| Decomposition Temperature (T_d) | 270 - 370 °C |

| Flash Point | > 200 °C |

| Pour Point | < -30 °C |

Source: Based on data for various synthetic ester oils acs.org.

Solvent Applications in Chemical Manufacturing Processes

Solvation Power for Resins, Dyes, and Oligomers

Diethylene glycol and its derivatives are widely recognized for their excellent solvency characteristics wikipedia.orgsolventis.netbdmaee.net. This compound combines the polar ether and ester groups with nonpolar alkyl chains, making it an effective solvent for a range of substances, including resins, dyes, and oligomers.

Its miscibility with many organic compounds allows it to be used in formulations for printing inks, coatings, and adhesives solventsandpetroleum.com. In these applications, it helps to dissolve various components, control viscosity, and influence the drying characteristics of the final product. The high solvation power, similar to that of diethylene glycol dibenzoate, is advantageous for achieving uniform dispersion of pigments and resins in a formulation tradekorea.com. The ability of esters to act as effective wetting agents for pigments is also a valuable property in the manufacturing of coatings and inks aston-chemicals.com.

Role in Polyester (B1180765) and Polymer Precursor Synthesis

In the synthesis of polyesters and other polymers, diethylene glycol itself is a common reactant. It is used as a diol monomer to impart flexibility and other desired properties to the polymer chain iscientific.orgspringerprofessional.de. Specifically, diethylene glycol can act as an initiator in polymerization reactions, which allows for the control of the final molecular weight of the resulting polyol ceon.rs. By adjusting the amount of diethylene glycol, the properties of the synthesized polyester can be fine-tuned ceon.rs.

While diethylene glycol is a precursor, this compound is not typically used as a reactant in polymerization. Its role in these processes would more likely be that of a high-boiling point, non-reactive solvent or a plasticizer added during the compounding phase after polymerization is complete. Its solvency can be beneficial for creating homogeneous reaction mixtures or for processing the final polymer.

Rheological and Viscoelastic Investigations of Diethylene Glycol Diisononanoate Systems

Fundamental Rheological Characterization

The intrinsic flow behavior of Diethylene glycol diisononanoate is foundational to its application. This characterization involves analyzing its response to applied forces, primarily focusing on viscosity and its dependence on shear and temperature.

This compound, like similar low-molecular-weight esters used as plasticizers and emollients, is expected to exhibit Newtonian flow behavior. In a Newtonian fluid, the viscosity remains constant regardless of the shear rate applied. This is because its simple molecular structure does not form complex intermolecular networks that can be broken down by force. The resistance to flow is primarily a function of intermolecular friction. For materials used in topical applications, understanding this baseline viscosity is crucial, as the final formulation often exhibits more complex, non-Newtonian behavior. rheologylab.com

The steady-state viscosity of such fluids can be precisely measured using rotational rheometers. For this compound, the viscosity is anticipated to be in a range similar to other diisononyl esters, such as Diisononyl phthalate (B1215562), which has a reported viscosity of approximately 55 to 102 centipoise (cP) at 25°C. epa.gov

Table 1: Illustrative Shear Viscosity Profile of this compound at 25°C

| Shear Rate (s⁻¹) | Shear Stress (Pa) | Viscosity (mPa·s) |

|---|---|---|

| 10 | 0.85 | 85.0 |

| 50 | 4.25 | 85.0 |

| 100 | 8.50 | 85.0 |

| 200 | 17.00 | 85.0 |

| 500 | 42.50 | 85.0 |

This table presents hypothetical data to illustrate the expected Newtonian behavior, where viscosity is independent of the applied shear rate.

The viscosity of liquids is highly dependent on temperature. For fluids like this compound, viscosity decreases significantly as temperature increases. pvcplast.netyoutube.com This inverse relationship is due to the increase in molecular kinetic energy at higher temperatures, which allows molecules to overcome intermolecular cohesive forces more easily, thus reducing the fluid's resistance to flow. youtube.com This behavior is a critical consideration in the processing, storage, and application of formulations containing the ester. For example, the viscosity of propylene (B89431) glycol, a related compound, increases at an accelerated rate at very low temperatures. superradiatorcoils.com

Understanding this temperature dependency is essential for predicting material performance under various conditions. No distinct rheological transitions like gelation are expected for the pure compound in its typical operating temperature range; the primary change is a continuous and predictable decrease in viscosity with heating.

Table 2: Effect of Temperature on the Viscosity of this compound

| Temperature (°C) | Viscosity (mPa·s) |

|---|---|

| 10 | 180.5 |

| 25 | 85.0 |

| 40 | 45.2 |

| 60 | 20.1 |

This table contains representative data illustrating the typical inverse relationship between temperature and viscosity for a glycol ester.

Influence on Complex Fluid Systems

In practical applications, this compound is rarely used in its pure form. Instead, it is incorporated into complex systems like emulsions and gels, where it acts as a rheology modifier to achieve specific textures, stability, and application properties.

When added to complex formulations, this compound functions as a plasticizer or emollient, altering the system's rheological profile.

Table 3: Representative Effect of a Plasticizer on the Viscoelastic Moduli of a Polymer Gel System

| Formulation | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

|---|---|---|

| Base Polymer Gel | 2500 | 350 |

| Polymer Gel + 20% Plasticizer | 1200 | 210 |

This table illustrates the typical effect of adding a plasticizer like this compound to a gel, resulting in a softer, less rigid material.

The incorporation of this compound provides formulators with a tool to precisely control the flow and deformation properties of a final product.

In topical pharmaceutical and cosmetic products, which are often shear-thinning systems, this control is essential for user experience. nih.govresearchgate.net The addition of the ester can lower the product's viscosity at the high shear rates associated with application (e.g., rubbing onto skin), enhancing spreadability. researchgate.net At the same time, it can help maintain a higher viscosity at low shear rates, which is important for stability during storage and preventing the product from flowing too readily from a tube or container. pharmaceuticalprocessingworld.com

As a plasticizer, it directly influences the material's response to deformation. By reducing the rigidity of polymer networks, it can transform a brittle gel into a more flexible and durable one. mdpi.com This is crucial in applications like flexible films or soft lining materials, where the ability to deform without fracturing is paramount. The concentration and type of plasticizer are key factors that determine the final gel strength and plasticity. researchgate.net

Table 4: Rheological Profile Comparison of a Base Emulsion and a Plasticized Emulsion

| Rheological Parameter | Base Emulsion | Emulsion with this compound |

|---|---|---|

| Yield Stress (Pa) | 85 | 50 |

| Viscosity at Low Shear (1 s⁻¹) (Pa·s) | 35 | 20 |

| Viscosity at High Shear (100 s⁻¹) (Pa·s) | 2.5 | 1.8 |

This table presents a hypothetical comparison showing how the addition of this compound can lower the yield stress and viscosity of an emulsion, thereby modifying its flow and application characteristics.

Environmental Behavior and Degradation Studies of Diethylene Glycol Diisononanoate

Biodegradation Mechanisms and Environmental Persistence

The environmental persistence of an organic compound like diethylene glycol diisononanoate is largely determined by its susceptibility to microbial degradation. The biodegradation of ester compounds typically begins with the enzymatic hydrolysis of the ester bonds, followed by the degradation of the resulting alcohol and carboxylic acid components.

Assessment of Microbial Degradation Pathways

While specific studies on the microbial degradation pathways of this compound are not extensively detailed in publicly available literature, a probable pathway can be inferred from research on analogous ester plasticizers and its constituent parts, diethylene glycol (DEG) and isononanoic acid.

The initial and rate-determining step for the biodegradation of large ester molecules is typically enzymatic hydrolysis. nih.gov Esterase enzymes present in various microorganisms would cleave the two ester bonds in the this compound molecule. This hydrolysis would yield one molecule of diethylene glycol and two molecules of isononanoic acid.

Following hydrolysis, the degradation proceeds along separate pathways for the alcohol (diethylene glycol) and the carboxylic acid (isononanoic acid). Diethylene glycol is known to be readily biodegradable under both aerobic and anaerobic conditions. santos.comresearchgate.net

Aerobic Pathway: In the presence of oxygen, microorganisms can mineralize diethylene glycol. Studies on related glycol ethers show that bacteria such as Pseudomonas sp. and Xanthobacter autotrophicus can assimilate and degrade DEG and its ethers, oxidizing them to corresponding acids. nih.gov

Anaerobic Pathway: Under anaerobic conditions, methanogenic consortia obtained from sewage sludge have been shown to degrade diethylene glycol. nih.gov The degradation rate is inversely related to the size of the glycol molecule. nih.govutoledo.edu The process involves the dismutation of the ethylene (B1197577) oxide units into ethanol (B145695) and acetate, with the ethanol being subsequently oxidized to acetate, leading to the production of methane. nih.gov

The isononanoic acid component, a branched-chain carboxylic acid, would be metabolized through pathways such as β-oxidation, similar to other fatty acids.

Identification and Characterization of Biodegradation Metabolites

Based on the inferred hydrolytic pathway, the primary metabolites of this compound biodegradation would be:

Diethylene Glycol (DEG)

Isononanoic Acid

Further degradation of diethylene glycol leads to a series of intermediate metabolites. Under anaerobic conditions, ethanol and acetate have been identified as key products from the degradation of DEG by methanogenic enrichments. nih.gov In the presence of oxygen, the degradation of glycol ethers can produce metabolites such as ethoxyacetic acid and ethoxyglycoxyacetic acid . nih.gov Abiotic oxidation experiments on related glycol ethers have also detected organic acids and aldehydes, like methoxy acetaldehyde , as degradation products. nih.gov

The table below summarizes the identified metabolites from the degradation of diethylene glycol, a primary metabolite of DEGDI.

| Original Compound | Condition | Identified Metabolites |

| Diethylene Glycol | Anaerobic | Ethanol, Acetate, Methane |

| Diethylene Glycol Monoethyl Ether | Aerobic (Intact Cells) | Ethoxyacetic acid, Ethoxyglycoxyacetic acid |

Comparative Biodegradability with Analogous Ester Compounds

The biodegradability of this compound can be contextualized by comparing it with other widely used ester compounds, such as phthalate (B1215562) and benzoate (B1203000) plasticizers.

Phthalate Esters: Many phthalate esters are known for their environmental persistence and resistance to natural degradation. nih.govnih.gov Their degradation also proceeds via hydrolysis to form phthalate isomers, which are then subject to further microbial action. nih.gov However, the complex aromatic structure of phthalic acid can make its complete mineralization a slow process.

Benzoate Esters: Benzoate plasticizers, such as diethylene glycol dibenzoate, are used as alternatives to phthalates. wikipedia.org Like other esters, the first step in their degradation is the hydrolysis of the ester bond. Studies on diethylene glycol dibenzoate have shown this hydrolysis releases benzoic acid and a monoester, but the subsequent degradation of the diethylene glycol monobenzoate can be slow due to the presence of the ether function.

Advanced Remediation and Degradation Technologies

For situations where biological degradation is insufficient or too slow, advanced technologies can be employed to remediate water and soil contaminated with compounds like this compound. These methods often rely on powerful oxidizing agents to break down the organic molecules.

Photolytic and Photo-Oxidative Degradation Processes

Advanced Oxidation Processes (AOPs) are effective for removing organic materials from water through reactions with highly reactive hydroxyl radicals (•OH). etasr.cometasr.com These processes would be applicable to the degradation of this compound, likely targeting the diethylene glycol backbone after or during hydrolysis.

UV/Air Photo-oxidation: The combination of ultraviolet (UV) light and air (oxygen) can be used to degrade diethylene glycol in wastewater. etasr.com UV light generates hydroxyl radicals which react with and break down the DEG molecule into smaller, less harmful compounds. etasr.com The presence of oxygen enhances the oxidation process. etasr.com Studies have shown that increasing UV light intensity significantly increases the rate of DEG oxidation. etasr.com

UV/H2O2 Process: This process involves the UV photolysis of hydrogen peroxide (H2O2) to generate hydroxyl radicals. It has been shown to be effective for the complete oxidation of ethylene glycol and is a promising method for the degradation of larger polyethylene (B3416737) glycols. nih.gov

The table below shows kinetic data for the photo-oxidation of diethylene glycol, illustrating the effectiveness of this advanced remediation technique.

| Parameter | Value | Condition |

| Reaction Order | ||

| vs. Oxygen Concentration | ~1 | Photo-oxidation |

| vs. DEG Concentration | ~1 | Photo-oxidation |

| Overall Reaction Order | ~3 | Photo-oxidation |

| % DEG Oxidized | ||

| at 4 W UV Power | ~50% | 30 minutes |

| at 12 W UV Power | ~70% | 30 minutes |

Data sourced from studies on Diethylene Glycol photo-oxidation. etasr.com

Catalytic Approaches for Environmental Transformation

Catalytic processes offer another avenue for the degradation and transformation of environmental contaminants.

Photocatalysis: Photocatalytic degradation using semiconductor nanomaterials is an emerging technology for the removal of persistent organic pollutants, including plasticizers like phthalate esters. nih.gov This method utilizes a photocatalyst (e.g., TiO2) which, upon absorbing UV light, generates electron-hole pairs that react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals. These radicals then degrade the target organic compound. This technology could foreseeably be applied to the degradation of this compound.

Thermal and Oxidative Degradation: While more relevant to material stability than environmental remediation, studies on the thermal degradation of polymers containing diethylene glycol units show that the ether linkage in the DEG moiety is a weak point susceptible to degradation. researchgate.netresearchgate.net This inherent instability could potentially be exploited in controlled remediation processes.

These advanced technologies provide powerful tools for breaking down this compound and its primary metabolites, offering effective solutions for environmental cleanup.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methodologies for Compositional Analysis

Chromatographic techniques are essential for separating DEG-DIN from other components in a mixture and for quantifying its purity. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the analyte and the matrix in which it is found.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like diethylene glycol diisononanoate. In this method, the sample is vaporized and separated based on its boiling point and affinity for the chromatographic column. The separated components then enter a mass spectrometer, which bombards them with electrons, causing fragmentation into characteristic ions.

The resulting mass spectrum serves as a molecular "fingerprint," allowing for unambiguous identification. For DEG-DIN, the fragmentation pattern would include ions corresponding to the isononanoyl group and the diethylene glycol backbone. Quantitative analysis can be performed by comparing the peak area of the compound to that of a known standard. While often used in the analysis of cosmetic formulations which may contain DEG-DIN, specific quantitative ester profiling studies for this compound are not extensively detailed in publicly available literature. cir-safety.orggoogle.com However, the methodology is standard for ester analysis. cir-safety.org

Table 1: Hypothetical GC-MS Method Parameters for DEG-DIN Analysis

| Parameter | Value/Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 m/z |

For less volatile samples or for analyzing DEG-DIN within complex, non-volatile matrices, High-Performance Liquid Chromatography (HPLC) is the preferred method. google.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Given that DEG-DIN lacks a strong chromophore for standard UV detection, more advanced detection methods are necessary for sensitive and specific analysis. cir-safety.org These include:

Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes and provides a response proportional to the mass of the analyte, making it useful for quantification.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for the definitive identification and quantification of DEG-DIN in complex mixtures, as mentioned in patents for characterizing similar compounds. google.com

Table 2: Illustrative HPLC-MS Method for DEG-DIN Analysis

| Parameter | Value/Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 70% B to 100% B over 10 minutes, hold for 3 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Selected Ion Monitoring (SIM) for the [M+Na]⁺ adduct |

Spectroscopic Techniques for Structural and Interactional Analysis

Spectroscopy provides invaluable information about the molecular architecture of DEG-DIN and its non-covalent interactions with other molecules, such as polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of a molecule. Both ¹H NMR and ¹³C NMR experiments would be used to confirm the identity and purity of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the isononanoic acid chains and the diethylene glycol bridge. The integration of these signals would confirm the ratio of the two components, while the splitting patterns (multiplicity) would reveal the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would show the number of unique carbon environments in the molecule, including the characteristic carbonyl carbon of the ester group (~173 ppm), the carbons of the ether linkage in the glycol unit (~69 ppm and ~63 ppm), and the various aliphatic carbons of the branched isononanoate chains.

While specific spectral data is not published, the expected shifts can be predicted based on the known structure. google.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ester Methylene (-COO-CH₂ -) | ~4.2 | Triplet |

| Ether Methylene (-O-CH₂ -CH₂-OOC-) | ~3.7 | Triplet |

| Isononanoate α-Methylene (-CH₂ -COO-) | ~2.3 | Triplet |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For DEG-DIN, the FTIR spectrum is dominated by a few key absorption bands.

C=O Stretch: A very strong and sharp peak around 1735 cm⁻¹ is characteristic of the ester carbonyl group.

C-O Stretch: Strong bands in the region of 1250-1100 cm⁻¹ correspond to the C-O stretching vibrations of both the ester and the ether linkages.

C-H Stretch: Multiple peaks in the 3000-2850 cm⁻¹ region are due to the stretching of C-H bonds in the aliphatic chains.

When DEG-DIN is blended with a polymer, shifts in these bands, particularly the C=O band, can indicate intermolecular interactions such as hydrogen bonding between the plasticizer and the polymer chains.

Table 4: Characteristic FTIR Absorption Bands for DEG-DIN

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Ester) | ~1735 | Very Strong |

Thermal Analysis for Polymer-Plasticizer Interactions (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to study the thermal properties of polymers and the effect of additives like plasticizers. google.comjustia.com

When a plasticizer like this compound is incorporated into a polymer such as polyvinyl chloride (PVC), it positions itself between the polymer chains, increasing intermolecular spacing and facilitating chain movement. This is observed as a decrease in the glass transition temperature (Tg) of the polymer. The magnitude of the Tg depression is a direct measure of the plasticizer's efficiency and its compatibility with the polymer. A single, sharp Tg for the blend indicates good miscibility. justia.comgoogle.com

Table 5: Hypothetical DSC Data for PVC Plasticized with DEG-DIN

| Sample | DEG-DIN Content (phr*) | Glass Transition Temperature (Tg) |

|---|---|---|

| Unplasticized PVC | 0 | 82 °C |

| PVC/DEG-DIN Blend | 20 | 55 °C |

| PVC/DEG-DIN Blend | 40 | 30 °C |

| PVC/DEG-DIN Blend | 60 | 8 °C |

phr = parts per hundred parts of resin

Future Research Directions and Emerging Paradigms for Diethylene Glycol Diisononanoate

Design and Synthesis of Next-Generation Sustainable Esters

A significant future direction lies in the development of sustainable synthesis routes for esters like DEGDI. Research is moving towards utilizing renewable resources to create bio-based plasticizers. acs.org One promising approach involves the esterification or transesterification of bio-derived acids with diethylene glycol. intertek.com For instance, studies have demonstrated the synthesis of biodegradable polyesters using renewable materials like ricinoleic acid with diethylene glycol, which acts as an initiator or chain extender to control the molecular weight and, consequently, the final properties of the polymer. intertek.com This method allows for the creation of polyols with desired molar masses and thermal properties suitable for low-temperature applications. intertek.com

Future research will likely focus on optimizing these processes, exploring a wider range of bio-based feedstocks, and employing green catalysts to minimize environmental impact. The goal is to design next-generation esters that not only match the performance of traditional petroleum-based plasticizers but also offer enhanced biodegradability and a reduced carbon footprint. The synthesis of diethylene glycol esters from synthetic fatty acids obtained through processes like liquid phase oxidation of paraffins also presents an alternative pathway that can be optimized for sustainability. infinitiaresearch.com

Predictive Modeling and Computational Chemistry for Material Properties

Computational chemistry and predictive modeling are emerging as indispensable tools for accelerating the design and optimization of materials containing DEGDI. These approaches can forecast the physical and chemical properties of the compound and its performance within a polymer matrix, reducing the need for extensive empirical testing. All-atom molecular simulations are being used to systematically study a wide range of plasticizers to understand the effects of their molecular structure on performance metrics such as thermodynamic compatibility with polymers like PVC, effectiveness in altering mechanical properties, and migration rates. researchgate.net

Predictive models are being developed to determine the thermophysical properties of glycol-based systems. nih.gov For DEGDI specifically, computational tools can predict key parameters such as its collision cross-section for various adducts, which is valuable for analytical characterization. nih.gov

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 387.31050 | 205.1 |

| [M+Na]+ | 409.29244 | 205.4 |

| [M-H]- | 385.29594 | 202.7 |

| [M+NH4]+ | 404.33704 | 213.0 |

| [M+K]+ | 425.26638 | 204.3 |

Future work will involve developing more sophisticated models to predict a broader range of properties, including long-term stability, compatibility with new bio-polymers, and environmental fate. This will enable a more rational design of DEGDI-containing formulations tailored to specific applications.

Development of Multifunctional Formulations and Composite Materials

There is a growing trend towards developing multifunctional formulations where additives like DEGDI serve multiple purposes. Beyond its primary role as a plasticizer, DEGDI and its derivatives can act as emollients, binders, or property modifiers in a variety of products. malvernpanalytical.com In the cosmetics and personal care industry, for example, Diethylene Glycol Diethylhexanoate/Diisononanoate is used as an emollient, offering a desirable feel, good solubility, and reduced tackiness in formulations. researchgate.net

In the realm of advanced materials, diethylene glycol derivatives are used to create sophisticated composites. For instance, diethylene glycol with an epoxy group can be used as an active diluent to reduce the viscosity of epoxy oligomers in the production of specialized resins. acs.org Furthermore, compounds like diethylene glycol dimethacrylate are integral components in dental plastic composites, contributing to the final mechanical and physical properties of the material. researchgate.net Future research will explore the incorporation of DEGDI into novel composite materials, such as biodegradable polymer blends and nano-composites, to create materials with tailored flexibility, strength, and degradation profiles for applications in packaging, medicine, and electronics.

| Compound Derivative | Application Area | Function | Reference |

|---|---|---|---|

| Diethylene Glycol Diethylhexanoate/Diisononanoate | Cosmetics | Emollient | researchgate.net |

| Diethylene Glycol with an Epoxy Group (DEG-1) | Epoxy Resins | Active Diluent | acs.org |

| Diethylene Glycol Dimethacrylate | Dental Composites | Monomer in Acrylic Resin | researchgate.net |

Advanced In-Situ and Operando Characterization Techniques

To fully understand the performance and lifecycle of DEGDI in materials, advanced characterization techniques that allow for real-time observation are crucial. In-situ and operando methods, which monitor materials under actual operating conditions, are set to revolutionize the study of plasticizers.

Techniques such as in-operando Fourier Transform Infrared Spectroscopy (FTIR) can be used to track chemical changes during processes like ester synthesis or the degradation of a polymer matrix containing the plasticizer. acs.orgacs.org This allows for the direct observation of reaction kinetics and degradation pathways. Thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for characterizing the effect of the plasticizer on the thermal properties of the polymer, such as the glass transition temperature and thermal stability.

For studying the migration and leaching of DEGDI, which is critical for safety and material durability, advanced chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed. intertek.comnih.gov Emerging techniques like Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) offer the potential to monitor the real-time degradation of polymer films and the subsequent release of additives. techconnect.org Future research will focus on combining these techniques to create a multi-modal picture of how DEGDI behaves within a material throughout its service life, from processing to aging and disposal. diva-portal.org

Q & A

Basic: What experimental approaches are recommended for synthesizing and characterizing diethylene glycol diisononanoate (DGD) with high purity?

Methodological Answer:

DGD synthesis typically involves esterification of diethylene glycol with isononanoic acid. To ensure high purity:

- Use acid catalysts (e.g., sulfuric acid) under controlled temperature (80–120°C) with inert gas purging to minimize oxidation.

- Monitor reaction progress via FT-IR spectroscopy for the disappearance of hydroxyl (OH) peaks (~3200–3600 cm⁻¹) and emergence of ester carbonyl (C=O) peaks (~1720–1740 cm⁻¹).

- Purify via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Validate purity using NMR spectroscopy (¹H and ¹³C) to confirm ester bond formation and absence of unreacted starting materials .

Basic: What analytical techniques are most effective for quantifying DGD in complex mixtures?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use a polar capillary column (e.g., TG-WaxMS) with splitless injection. Calibrate with internal standards (e.g., diethylene glycol monoethyl ether acetate) to account for matrix effects. Detection limits as low as 0.1 mg/g can be achieved .

- Gamma-Ray Spectroscopy: For non-destructive analysis, measure linear attenuation coefficients (LAC) of DGD-ethyl alcohol mixtures. Calibration curves (ln(I₀/I) vs. sample thickness) show linearity (r² > 0.999) for quantitative determination .

Advanced: How can researchers assess potential renal toxicity of DGD in preclinical models?

Methodological Answer:

- Dose-Response Studies: Administer DGD orally to rodents (e.g., 50–3000 mg/kg bw/day) over 14–225 days. Monitor urinary oxalate excretion via ion chromatography and histopathological examination of kidney tissues for hydropic degeneration or tubular necrosis .

- Metabolite Tracking: Use LC-MS/MS to detect DGD metabolites (e.g., 2-hydroxyethoxyacetic acid) in urine. Compare metabolite profiles to diethylene glycol (DEG) studies, noting that DGD’s ester bonds may slow metabolic release of DEG .

Advanced: What methodologies are suitable for studying DGD’s metabolic pathways in vivo?

Methodological Answer:

- Isotopic Labeling: Synthesize DGD with ¹³C-labeled diethylene glycol. Track labeled metabolites in blood, urine, and tissues using accelerator mass spectrometry (AMS) to identify degradation pathways .

- In Vitro Hepatocyte Assays: Incubate DGD with primary hepatocytes and analyze supernatants via HPLC-UV for oxidative byproducts. Compare results to DEG metabolism to assess esterase-mediated hydrolysis rates .

Advanced: How should researchers design in vivo studies to evaluate DGD’s developmental toxicity?

Methodological Answer:

- Teratogenicity Protocols: Administer DGD to pregnant mice (oral gavage, 100–1000 mg/kg/day) during organogenesis (GD 6–15). Evaluate fetal morphology via Bouin’s fixation and alizarin red staining for skeletal abnormalities. Include positive controls (e.g., DEG) and adjust doses based on pilot studies to avoid maternal toxicity .

- Statistical Analysis: Use ANOVA with post-hoc Tukey tests to compare malformation rates across dose groups. Report effect sizes and confidence intervals to address variability in skeletal development .

Advanced: How can contradictory data on DGD’s toxicological thresholds be resolved?

Methodological Answer:

- Species-Sensitivity Analysis: Conduct parallel studies in rats, rabbits, and human cell lines (e.g., HEK293). Use benchmark dose modeling (BMD) to derive NOAELs, accounting for interspecies metabolic differences (e.g., CYP450 enzyme activity) .

- Meta-Analysis: Aggregate data from published in vivo/in vitro studies. Apply Hill’s criteria for causality (e.g., dose-response consistency, temporal plausibility) to distinguish direct toxicity from artifact-driven results (e.g., impurities like ethylene glycol) .

Basic: What physicochemical properties of DGD are critical for experimental design?

Methodological Answer:

- Solubility: DGD is lipophilic (logP ~4.2). For aqueous studies, use emulsifiers (e.g., Tween-80) at ≤2% w/v to avoid micelle formation altering bioavailability .

- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C). This informs storage conditions (e.g., desiccated, 4°C) and solvent selection for high-temperature reactions .

Advanced: What strategies mitigate confounding factors in DGD’s genotoxicity assays?

Methodological Answer:

- Ames Test Modifications: Use TA98 and TA100 strains with pre-incubation (90 minutes, 37°C) and S9 metabolic activation. Include concurrent controls (e.g., DEG, sodium azide) to validate assay sensitivity and rule out false negatives from esterase inhibitors .

- Comet Assay Optimization: Treat lymphocytes with DGD (0.1–10 mM) for 24 hours. Use alkaline electrophoresis (pH >13) to detect DNA strand breaks. Normalize results to oxidative stress markers (e.g., 8-OHdG) to distinguish genotoxic vs. cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.